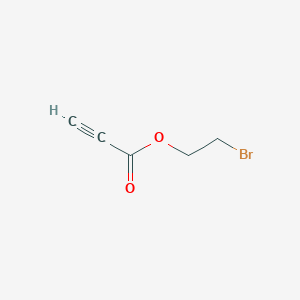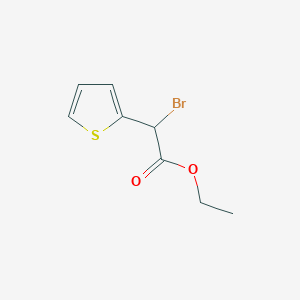![molecular formula C10H8BrClN2S B15275690 N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B15275690.png)
N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is a chemical compound that features a bromothiophene moiety attached to a chloropyridine ring via a methylamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative of 4-bromothiophene with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out at elevated temperatures (around 80-100°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学的研究の応用
N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function .
類似化合物との比較
Similar Compounds
- 9-[(4-Bromothiophen-2-yl)methyl]-6-methoxy-9H-purin-8-amine
- N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanimine
Uniqueness
N-[(4-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine is unique due to the presence of both a bromothiophene and a chloropyridine moiety. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various compounds with potential biological activity.
特性
分子式 |
C10H8BrClN2S |
|---|---|
分子量 |
303.61 g/mol |
IUPAC名 |
N-[(4-bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine |
InChI |
InChI=1S/C10H8BrClN2S/c11-7-3-9(15-6-7)5-13-8-1-2-10(12)14-4-8/h1-4,6,13H,5H2 |
InChIキー |
BVBPATGYAJXDOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1NCC2=CC(=CS2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{Bicyclo[2.2.1]heptan-2-yl}oxolane-2-carboxylic acid](/img/structure/B15275612.png)
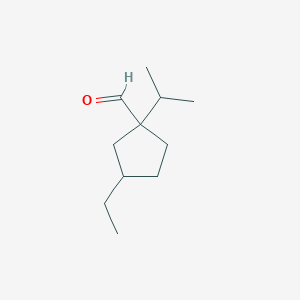
![8-Oxaspiro[4.5]decane-1-thiol](/img/structure/B15275618.png)
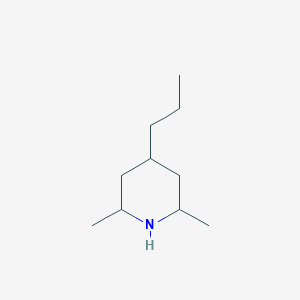

![5-[Methyl(prop-2-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B15275638.png)
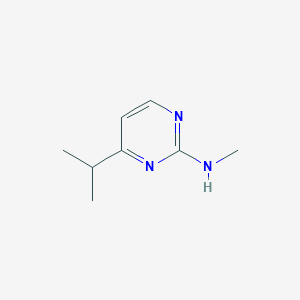
![(4-Methylpentan-2-yl)[2-(piperidin-1-yl)ethyl]amine](/img/structure/B15275650.png)
